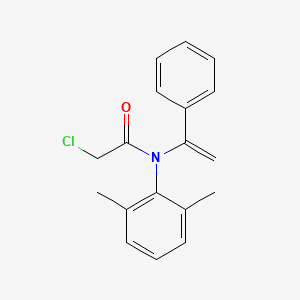
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” is a synthetic organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This particular compound is notable for its complex structure, which includes a chloro group, a dimethylphenyl group, and a phenylethenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Formation of the Acetamide Group: This can be achieved by reacting an amine with acetic anhydride or acetyl chloride.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Addition of the Phenylethenyl Group: This step may involve a Heck reaction or a similar coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
“Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce the corresponding amine and carboxylic acid.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as a precursor in the manufacture of specialty chemicals or materials.
作用機序
The mechanism by which “Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing specific chemical reactions that lead to the formation of active species.
類似化合物との比較
Similar Compounds
Acetamide, N-(2,6-dimethylphenyl)-: Lacks the chloro and phenylethenyl groups.
Acetamide, 2-chloro-N-phenyl-: Lacks the dimethylphenyl and phenylethenyl groups.
Acetamide, N-(1-phenylethenyl)-: Lacks the chloro and dimethylphenyl groups.
Uniqueness
“Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
106699-92-7 |
|---|---|
分子式 |
C18H18ClNO |
分子量 |
299.8 g/mol |
IUPAC名 |
2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)acetamide |
InChI |
InChI=1S/C18H18ClNO/c1-13-8-7-9-14(2)18(13)20(17(21)12-19)15(3)16-10-5-4-6-11-16/h4-11H,3,12H2,1-2H3 |
InChIキー |
VYULBXAHFSYCRH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N(C(=C)C2=CC=CC=C2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)


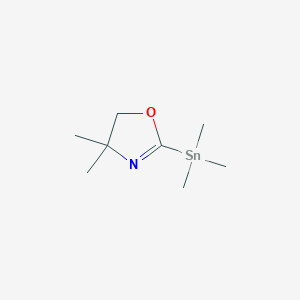


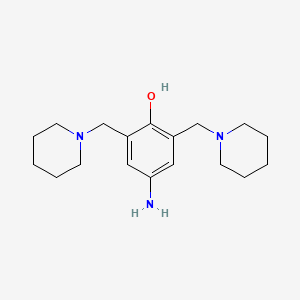
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
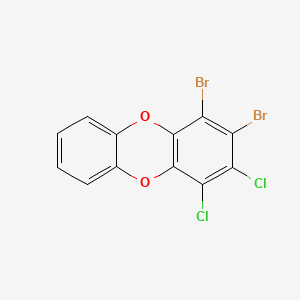

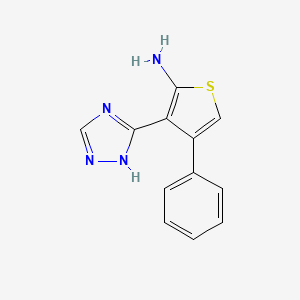
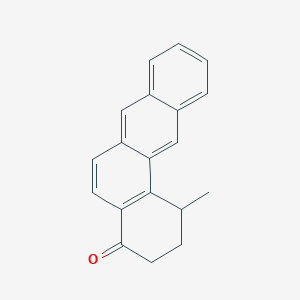
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
silane](/img/structure/B14315003.png)
